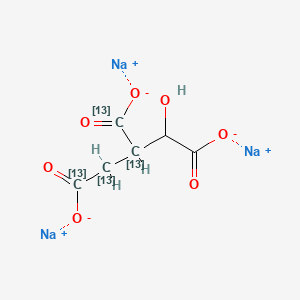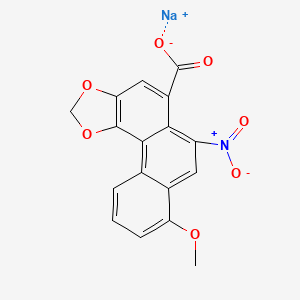
Fgfr-IN-12
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fgfr-IN-12 is a small molecule inhibitor that targets the fibroblast growth factor receptor (FGFR) family. FGFRs are a group of receptor tyrosine kinases that play crucial roles in various cellular processes, including proliferation, differentiation, and survival. Dysregulation of FGFR signaling has been implicated in numerous diseases, particularly cancers. This compound is designed to inhibit the activity of FGFRs, thereby potentially offering therapeutic benefits in conditions where FGFR signaling is aberrant .
Métodos De Preparación
The preparation of Fgfr-IN-12 involves several synthetic steps. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable aromatic compound.
Functionalization: The aromatic compound undergoes functionalization to introduce necessary functional groups.
Coupling Reactions: The functionalized aromatic compound is then subjected to coupling reactions to form the core structure of this compound.
Purification: The final product is purified using techniques such as chromatography to obtain this compound in its pure form.
For industrial production, the process is scaled up, and reaction conditions are optimized to ensure high yield and purity. This may involve the use of large-scale reactors, precise temperature control, and efficient purification methods.
Análisis De Reacciones Químicas
Fgfr-IN-12 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions to yield reduced forms.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Hydrolysis: Under acidic or basic conditions, this compound can undergo hydrolysis to break down into smaller components
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Fgfr-IN-12 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study FGFR signaling pathways and to develop new FGFR inhibitors.
Biology: Researchers use this compound to investigate the role of FGFRs in cellular processes such as proliferation and differentiation.
Medicine: this compound is being explored for its potential therapeutic applications in treating cancers and other diseases associated with FGFR dysregulation.
Industry: In the pharmaceutical industry, this compound serves as a lead compound for the development of new drugs targeting FGFRs .
Mecanismo De Acción
Fgfr-IN-12 exerts its effects by binding to the tyrosine kinase domain of FGFRs. This binding inhibits the autophosphorylation of the receptor, thereby blocking downstream signaling pathways such as the RAS-MAPK, PI3K-AKT, and PLCγ pathways. By inhibiting these pathways, this compound can reduce cell proliferation and induce apoptosis in cells with aberrant FGFR signaling .
Comparación Con Compuestos Similares
Fgfr-IN-12 is compared with other FGFR inhibitors such as erdafitinib, futibatinib, and pemigatinib. While all these compounds target FGFRs, this compound is unique in its selectivity and potency. It has shown higher efficacy in certain preclinical models compared to other inhibitors. Similar compounds include:
Erdafitinib: A pan-FGFR inhibitor used in the treatment of urothelial carcinoma.
Futibatinib: An irreversible inhibitor of FGFR1, FGFR2, FGFR3, and FGFR4.
Pemigatinib: A selective FGFR1, FGFR2, and FGFR3 inhibitor used in cholangiocarcinoma .
This compound’s unique properties make it a valuable compound for further research and development in targeting FGFR-related diseases.
Propiedades
Fórmula molecular |
C24H27Cl2N7O3 |
|---|---|
Peso molecular |
532.4 g/mol |
Nombre IUPAC |
3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-methyl-1-[6-(4-piperazin-1-ylanilino)pyrimidin-4-yl]urea |
InChI |
InChI=1S/C24H27Cl2N7O3/c1-32(24(34)31-23-21(25)17(35-2)12-18(36-3)22(23)26)20-13-19(28-14-29-20)30-15-4-6-16(7-5-15)33-10-8-27-9-11-33/h4-7,12-14,27H,8-11H2,1-3H3,(H,31,34)(H,28,29,30) |
Clave InChI |
XCWRDYGFNOMORC-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=NC=NC(=C1)NC2=CC=C(C=C2)N3CCNCC3)C(=O)NC4=C(C(=CC(=C4Cl)OC)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tetrasodium;5-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B12387742.png)

![(4R)-4-[(R)-(7-methoxy-1,3-benzodioxol-5-yl)-(3,4,5-trimethoxyphenyl)methyl]-3-methylideneoxolan-2-one](/img/structure/B12387750.png)
![[(1R,2Z,4S,9Z)-4-hydroxy-2,5,5,9-tetramethylcycloundeca-2,9-dien-1-yl] 4-hydroxybenzoate](/img/structure/B12387753.png)
![methyl 2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetate](/img/structure/B12387757.png)



![[Lys3]-Bombesin](/img/structure/B12387792.png)
![(2R,3R,5R)-2-[2-chloro-6-(furan-2-yl)purin-9-yl]-4-fluoro-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B12387798.png)
![N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-4-oxopyrido[1,2-a]pyrimidine-2-carboxamide](/img/structure/B12387800.png)


